![molecular formula C14H11ClFNO2 B291655 N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide](/img/structure/B291655.png)
N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide, also known as CF3, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 326.77 g/mol.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide involves the inhibition of enzymes, which leads to the modulation of various physiological processes. N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide has been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. The accumulation of acetylcholine in the brain leads to improved cognitive function, making N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide a potential candidate for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide has been found to exhibit various biochemical and physiological effects, including improved cognitive function, reduced inflammation, and enhanced antioxidant activity. N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide has also been found to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide is its high purity, which makes it suitable for various laboratory experiments. N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide is also relatively stable, making it easy to handle and store. However, one of the limitations of N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide is its high cost, which may limit its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for the use of N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide in scientific research. One of the potential areas of research is the development of new drugs for the treatment of Alzheimer's disease. N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide has been found to exhibit potent inhibitory activity against acetylcholinesterase, making it a potential candidate for the treatment of this disease. Another potential area of research is the development of new anti-cancer drugs. N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide has been found to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells, making it a potential candidate for the treatment of various types of cancer.
Conclusion:
In conclusion, N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide has been extensively used in the development of new drugs and has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase. N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide has several advantages, including its high purity and stability, but its high cost may limit its widespread use in scientific research. There are several future directions for the use of N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide in scientific research, including the development of new drugs for the treatment of Alzheimer's disease and cancer.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide involves the reaction of 3-chloro-4-fluoroaniline with 2-phenoxyacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide has been extensively used in scientific research due to its potential applications in various fields. One of the significant areas of research where N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide has been used is in the development of new drugs. N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Eigenschaften
Molekularformel |
C14H11ClFNO2 |
---|---|
Molekulargewicht |
279.69 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-8-10(6-7-13(12)16)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
OXODHQPLUKEKBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.